molecular formula C13H17ClFNO2 B1372244 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1172562-01-4

1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B1372244
CAS RN: 1172562-01-4
M. Wt: 273.73 g/mol
InChI Key: HASLSBAYLAWQIB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride” consists of a piperidine ring attached to a carboxylic acid group and a 3-fluorobenzyl group. The exact structure can be represented by the SMILES string: C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O.Cl .

Scientific Research Applications

  • Synthesis and Structural Analysis

    • 1-(3-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride has been involved in the synthesis of various complex chemical structures. Duan-zhi and colleagues (2005) synthesized a related compound, 3-(4-Fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, demonstrating the potential of fluorobenzyl-piperidine derivatives in complex chemical syntheses (Y. Duan-zhi, 2005).
    • Szafran, Komasa, and Bartoszak-Adamska (2007) characterized a similar compound, 4-Piperidinecarboxylic acid hydrochloride, using single-crystal X-ray diffraction and FTIR spectrum, highlighting the importance of these compounds in structural chemistry (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
  • Pharmaceutical Research

    • In the pharmaceutical field, compounds related to this compound have been researched for their potential medical applications. For instance, Burdzhiev and Stanoeva (2006) explored the reaction of a related compound, leading to products expected to possess pharmaceutical activities (N. Burdzhiev, E. Stanoeva, 2006).
  • Chemical Properties and Applications

    • The chemical properties and applications of related compounds have been studied extensively. For example, Spjut, Qian, and Elofsson (2010) worked on a compound with a protective group that could be cleaved under mild conditions, indicating potential applications in organic synthesis and chemical modifications (S. Spjut, W. Qian, M. Elofsson, 2010).
  • Material Science and Coordination Chemistry

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17;/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASLSBAYLAWQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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